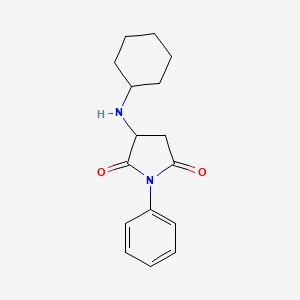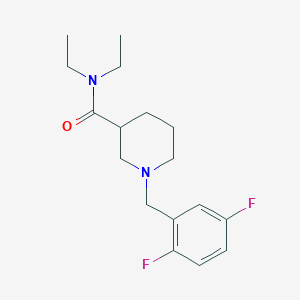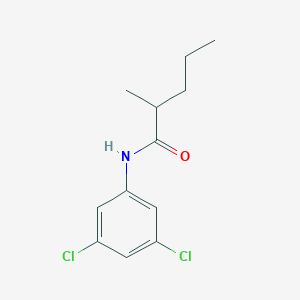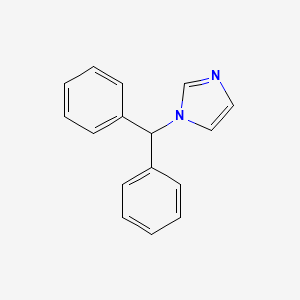![molecular formula C23H28Cl2N4O B5239458 4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride](/img/structure/B5239458.png)
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions: The ethylphenyl group is introduced through a substitution reaction using an appropriate halide and a base.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by cyclization of the substituted imidazole with a suitable reagent.
Attachment of the Morpholine Group: The morpholine group is attached through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Astemizole: Another antihistaminic agent with an imidazole ring.
Uniqueness
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[2-[2-(4-ethylphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.2ClH/c1-2-18-7-9-19(10-8-18)22-17-27-21-6-4-3-5-20(21)24-23(27)26(22)12-11-25-13-15-28-16-14-25;;/h3-10,17H,2,11-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDVHADBAQOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCOCC5.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![PROP-2-EN-1-YL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5239409.png)
![2-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5239417.png)

![2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(1,3-diphenylpropan-2-ylideneamino)acetamide](/img/structure/B5239428.png)
![N-(2-ETHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5239434.png)
![2-(2-furyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5239438.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5239444.png)
![2-(2,6-Dichloro-4-{[(5E)-1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5239459.png)

![5,7-dimethyl-2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5239470.png)
![3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenethioamide](/img/structure/B5239477.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-5,6,7,8-tetrahydro-3-indolizinecarboxylate](/img/structure/B5239484.png)
